Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester
Overview
Description
1-Palmitoyl-3-Arachidoyl-rac-glycerol is a diacylglycerol compound that contains palmitic acid at the sn-1 position and arachidic acid at the sn-3 position. This compound is part of the glycerolipid family, which plays a crucial role in various biological processes, including cell signaling and membrane structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Esterification: Glycerol reacts with palmitic acid and arachidic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The product is purified using techniques like column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of 1-Palmitoyl-3-Arachidoyl-rac-glycerol often involves enzymatic methods using lipases to catalyze the esterification process. This method is preferred due to its specificity and mild reaction conditions, which help in achieving higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-3-Arachidoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of ester groups with alcohols, often catalyzed by acids or bases.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide.
Major Products:
Oxidation: Peroxides and other oxidized derivatives.
Hydrolysis: Glycerol, palmitic acid, and arachidic acid.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
Scientific Research Applications
1-Palmitoyl-3-Arachidoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to analyze lipid profiles.
Biology: Investigated for its role in cell signaling pathways and membrane dynamics.
Medicine: Studied for its potential effects on metabolic disorders and inflammatory responses.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mechanism of Action
The mechanism by which 1-Palmitoyl-3-Arachidoyl-rac-glycerol exerts its effects involves its incorporation into cellular membranes, influencing membrane fluidity and signaling pathways. It interacts with specific receptors and enzymes, modulating various biological processes such as inflammation and metabolism .
Comparison with Similar Compounds
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol: Contains oleic acid at the sn-2 position and is found in lipid extracts from biological tissues.
1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol: Incorporates palmitic acid, arachidic acid, and oleic acid at different positions and is identified in natural sources like cod liver oil.
Uniqueness: 1-Palmitoyl-3-Arachidoyl-rac-glycerol is unique due to its specific fatty acid composition, which imparts distinct physical and biochemical properties. Its role in cell signaling and membrane structure makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) icosanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAFLRBKCCJDQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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